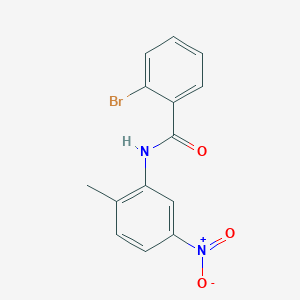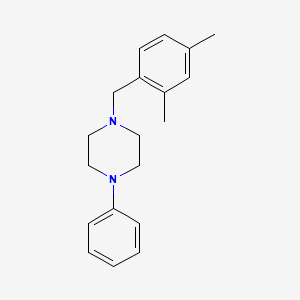
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation caused by various conditions such as arthritis, menstrual cramps, and postoperative pain. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action, and has shown promising results in scientific research.
作用机制
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause pain and inflammation, and by inhibiting their production, 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide is able to reduce these symptoms. Additionally, 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has been found to inhibit the activity of other enzymes involved in the inflammatory response, such as lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the production of reactive oxygen species (ROS) in cells exposed to oxidative stress. 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has also been found to have neuroprotective effects in animal models of Alzheimer's disease, and to improve cognitive function in these animals.
实验室实验的优点和局限性
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has several advantages as a research tool. It is readily available and relatively inexpensive, making it an attractive option for researchers on a budget. Additionally, it has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, there are also limitations to its use in lab experiments. For example, 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide is known to have a short half-life in vivo, which can make it difficult to maintain consistent levels of the compound in the body. Additionally, its anti-inflammatory effects can interfere with the immune response, which may confound results in experiments involving immune cells.
未来方向
There are several areas of future research that could be pursued with regards to 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide. One area of interest is the development of new formulations of the compound that could improve its bioavailability and increase its half-life in vivo. Additionally, more research is needed to fully understand the mechanisms underlying 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide's neuroprotective effects, and to determine whether it could be used as a treatment for neurodegenerative diseases such as Alzheimer's. Finally, there is also interest in exploring the potential of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide as a chemotherapeutic agent, given its ability to inhibit the growth of cancer cells in vitro.
合成方法
The synthesis of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide involves the reaction of 2-methyl-5-nitroaniline with bromine and benzoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting compound is then purified through recrystallization to obtain a pure form of 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide.
科学研究应用
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are known to cause pain and inflammation. 2-bromo-N-(2-methyl-5-nitrophenyl)benzamide has been found to be effective in reducing pain and inflammation in various animal models of arthritis, as well as in clinical trials involving human subjects.
属性
IUPAC Name |
2-bromo-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-6-7-10(17(19)20)8-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVINVXBSLAIINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)




![4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5835836.png)

![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)
![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)

methanone](/img/structure/B5835863.png)
![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)
